Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-21(2)14-9-12(16(17,18)19)8-13(20-14)10-5-4-6-11(7-10)15(22)23-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGSVWSGGJTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131478 | |
| Record name | Benzoic acid, 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-85-4 | |
| Record name | Benzoic acid, 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate, with the CAS number 1432053-85-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C17H18F3N3O2
- Molecular Weight : 357.34 g/mol
- Structure : The compound features a benzoate moiety linked to a pyridine ring with dimethylamino and trifluoromethyl substituents.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory properties and interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that this compound may act as an antagonist to the EP4 receptor, which is involved in the inflammatory response. A study highlighted that related compounds demonstrated significant inhibition of prostaglandin E2 (PGE2) induced TNFα reduction, suggesting a potential role in managing inflammatory conditions .
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The compound exhibits a competitive inhibition mechanism against EP4 receptors, leading to decreased inflammatory mediators in vitro and in vivo models .
Case Studies
-
In Vivo Efficacy in Pain Models :
- A comparative study using the monoiodoacetic acid (MIA) pain model showed that this compound had superior efficacy compared to traditional NSAIDs like diclofenac. The compound demonstrated an IC50 value of approximately 123 nM for inhibiting PGE2-induced TNFα production in human whole blood assays .
-
Pharmacological Profiles :
- A detailed analysis of structure-activity relationships (SAR) indicated that modifications to the pyridine ring significantly influenced the compound's potency and selectivity for the EP4 receptor. Compounds with similar structures were found to have varying degrees of anti-inflammatory activity based on their substituents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3N3O2 |
| Molecular Weight | 357.34 g/mol |
| IC50 (PGE2-induced TNFα) | 123 nM |
| Administration Route | Oral/Injections |
| Selectivity | High for EP4 receptor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
